physical and chemical properties of 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid
physical and chemical properties of 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Oxo-4-(2-trifluoromethylphenyl)butyric Acid
Introduction
4-Oxo-4-(2-trifluoromethylphenyl)butyric acid is a specialized organic molecule featuring a butyric acid chain attached to a phenyl ring that is substituted with a ketone and a trifluoromethyl (CF₃) group at the ortho-position. This compound serves as a critical building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group, in particular, imparts unique physicochemical properties that are highly sought after in drug design. The CF₃ group is known to enhance metabolic stability, increase lipophilicity, and alter electronic properties, which can lead to improved binding affinity and better pharmacokinetic profiles of drug candidates.[1][2]
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for its application in synthesis and development projects. We will delve into its structural characteristics, reactivity, analytical protocols, and its role as a valuable intermediate in the creation of novel chemical entities.
Molecular Identity and Structure
The structural integrity of a molecule is the foundation of its chemical behavior. 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid combines a flexible aliphatic carboxylic acid chain with a rigid, electron-deficient aromatic ring. The ortho positioning of the trifluoromethyl group relative to the keto-butyric acid chain introduces significant steric and electronic effects that influence its reactivity and conformation.
Chemical Structure:
Caption: Proposed Friedel-Crafts acylation synthesis route.
Experimental Protocols for Property Determination
To ensure scientific rigor, physical and chemical properties must be determined using validated experimental methods.
Protocol for pKa Determination via Potentiometric Titration
This protocol provides a reliable method for determining the acid dissociation constant (pKa).
Causality: Potentiometric titration is chosen because it directly measures the change in pH (a function of H⁺ concentration) as a function of added base, allowing for the precise determination of the half-equivalence point, where pH = pKa.
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 50-100 mg of 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid and dissolve it in 50 mL of a suitable solvent mixture (e.g., 50% ethanol/water) to ensure solubility.
-
Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01 and 7.00).
-
Titration: Place the dissolved sample on a magnetic stirrer and immerse the pH electrode. Titrate with a standardized solution of 0.1 M NaOH, adding 0.1-0.2 mL increments.
-
Data Recording: Record the pH value after each addition, ensuring the reading is stable. Continue well past the equivalence point.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH value at the point where half of the volume of NaOH required to reach the equivalence point has been added.
Protocol for NMR Sample Preparation
Causality: A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is essential to avoid a large interfering solvent signal in the ¹H NMR spectrum. Tetramethylsilane (TMS) is added as an internal standard to provide a reference point (0 ppm) for chemical shifts.
Step-by-Step Methodology:
-
Weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is excellent for dissolving carboxylic acids).
-
Add a small drop of a TMS solution as an internal standard.
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
-
Insert the tube into the NMR spectrometer spinner and acquire the spectrum.
Applications in Research and Drug Development
4-Oxo-4-(2-trifluoromethylphenyl)butyric acid is not just a chemical curiosity; it is a highly valuable intermediate for creating complex molecular architectures.
-
Pharmaceutical Intermediate: Its bifunctional nature (ketone and carboxylic acid) allows it to be a versatile scaffold. The carboxylic acid can be converted to an amide to link to other parts of a molecule, while the ketone can be used as a handle for further transformations. Similar structures are used to synthesize anti-inflammatory and analgesic agents. [3][4]* Role of the Trifluoromethyl Group: The ortho-CF₃ group provides distinct advantages:
-
Metabolic Stability: The C-F bond is very strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life. [1] * Enhanced Lipophilicity: The CF₃ group increases the molecule's affinity for nonpolar environments, which can improve its ability to cross cell membranes. [1] * Conformational Lock: The steric bulk of the ortho-CF₃ group can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation. This can lead to higher selectivity and affinity for a biological target.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid is not readily available, data from structurally related compounds like 4-phenylbutyric acid and other fluorinated acids can be used to infer potential hazards. [5]
-
Potential Hazards:
-
Causes skin irritation (H315). [5] * Causes serious eye irritation (H319). [5] * May cause respiratory irritation (H335). [5] * May be harmful if swallowed. [6]* Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. * Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [5] * Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
-
References
- CN102320957B - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
- 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | CAS 75380-98-2 | SCBT.
- SAFETY DATA SHEET - Sigma-Aldrich.
- CN102320957A - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
- 4,4,4-trifluoro-3-oxo-butyric acid - ChemicalBook.
- SAFETY DATA SHEET - ThermoFisher.
- SAFETY DATA SHEET - Fisher Scientific.
- 4-Oxo-4-(2-thienyl)butyric acid - Chem-Impex.
- Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium - Oriental Journal of Chemistry.
- 58457-56-0|4-Oxo-4-(4-trifluoromethylphenyl)butyric acid - BLDpharm.
- 4-oxo-4-[2-(trifluoromethyl)phenyl]butanoic acid - GlobalChemMall.
- 4-Oxo-4-(4-methoxyphenyl)butyric acid - nordmann.global.
- Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1 - Scholars Research Library.
- Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
- Safety Data Sheet: 4-phenylbutyric acid - Chemos GmbH&Co.KG.
- Kinetics and thermodynamics of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in acetic acid-water medium - Zenodo.
